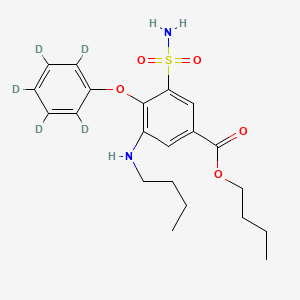

Bumetanide-d5 Butyl Ester

Description

Fundamental Principles of Stable Isotope Incorporation

The core principle of stable isotope labeling lies in the mass difference between the isotope and its more common counterpart. ontosight.ai While chemically identical, this mass variance allows for the differentiation and tracking of labeled molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.com Commonly used stable isotopes in biological and chemical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). ontosight.aicreativebiomart.net

Deuterium as a Probe in Chemical Biology and Analytical Sciences

Deuterium, a stable isotope of hydrogen, possesses a nucleus with one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). wikipedia.orgfiveable.me This significant mass difference makes deuterium an excellent tracer in chemical and biological studies. wikipedia.orgfiveable.me In analytical sciences, deuterium-labeled compounds serve as invaluable internal standards for quantitative analysis, helping to correct for variations in sample preparation and instrument response. clearsynth.com The use of deuterium oxide as a mobile phase in liquid chromatography-mass spectrometry (HPLC-MS) can aid in the structural elucidation of unknown compounds by facilitating the exchange of labile hydrogens. nih.gov Furthermore, techniques like hydrogen-deuterium exchange (HDX) mass spectrometry provide insights into protein conformation and dynamics. thermofisher.com

Strategic Applications of Deuterated Compounds in Drug Discovery and Development

The strategic incorporation of deuterium into drug molecules, a process known as deuteration, has become a significant strategy in drug discovery and development. nih.gov Replacing hydrogen with deuterium can alter the pharmacokinetic properties of a drug. slideshare.net Specifically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes. nih.govunibestpharm.com By reducing the rate of metabolism, deuteration can lead to several potential benefits, including:

Improved Metabolic Stability: A slower rate of breakdown can increase the drug's half-life in the body. unibestpharm.com

Enhanced Selectivity: Deuteration can prevent the formation of non-selective metabolites, leading to a more targeted therapeutic effect. unibestpharm.com

Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites may be decreased. unibestpharm.com

Stabilized Isomers: Deuterium can help to stabilize chiral centers that are prone to racemization. unibestpharm.com

Overview of Bumetanide (B1668049) as a Diuretic Agent (High-Level Context)

Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver disease, and kidney disease. drugbank.comwebmd.com Its primary mechanism of action involves the inhibition of the sodium-potassium-chloride cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidneys. pediatriconcall.compatsnap.com By blocking the reabsorption of these electrolytes, bumetanide increases the excretion of sodium, chloride, and water, leading to diuresis. drugbank.compatsnap.com The chemical structure of bumetanide is 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid. wikipedia.org

Rationale for the Synthesis and Application of Deuterated Derivatives, Specifically Bumetanide-d5 (B563635) Butyl Ester

The synthesis of deuterated derivatives of bumetanide, such as Bumetanide-d5, serves primarily analytical and research purposes. Bumetanide-d5 is used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of bumetanide in biological samples. clearsynth.com The stable isotope label allows for precise differentiation between the internal standard and the non-labeled drug during mass spectrometric analysis.

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26)/i7D,8D,9D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBXAOXPLXHBPG-RAGZBHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)OCCCC)NCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Bumetanide D5 Butyl Ester

Precursor Synthesis: Deuteration Routes for Bumetanide-d5 (B563635)

The initial and crucial phase in the synthesis of Bumetanide-d5 Butyl Ester is the introduction of deuterium (B1214612) atoms into the bumetanide (B1668049) structure. This is a critical step as the placement and number of deuterium atoms can significantly influence the compound's properties.

Regiospecific Deuterium Labeling Approaches on the Phenoxy Moiety (e.g., phenoxy-d5 incorporation)

The phenoxy group is a common structural motif in many pharmaceutical compounds and serves as a key target for deuteration. nih.gov Regiospecific deuteration, the precise placement of deuterium at specific atomic positions, is a key strategy. For the phenoxy moiety, this often involves the synthesis of a deuterated phenol (B47542) precursor, which is then incorporated into the larger molecule.

One common method for achieving this is through hydrogen-deuterium (H-D) exchange reactions. These reactions are often catalyzed by transition metals, such as palladium or ruthenium, and utilize heavy water (D₂O) as the deuterium source. tn-sanso.co.jpmdpi.com For instance, a ruthenium-catalyzed ortho C-H borylation of phenol derivatives can be employed to introduce a directing group, facilitating subsequent deuteration at a specific position. rsc.org

Multi-step Chemical Transformation Pathways to Achieve Deuterated Bumetanide Precursors

The synthesis of deuterated bumetanide precursors often requires a series of chemical transformations. These pathways are designed to be efficient and to allow for the introduction of deuterium at the desired positions. researchgate.net A general approach might involve the synthesis of a deuterated intermediate that is later coupled with other fragments to form the final bumetanide-d5 molecule.

A patent discloses a method for synthesizing bumetanide that starts with 3-amino-4-phenoxy-5-sulfonamide benzoic acid. google.com A similar pathway could be adapted for the deuterated analog, using a deuterated starting material or introducing deuterium during one of the synthetic steps. For example, a deuterated butanal could be used in a reductive amination reaction to introduce the deuterated butyl group. google.com

Esterification Chemistry: Formation of the Butyl Ester Moiety

Once the deuterated bumetanide precursor is obtained, the next step is the formation of the butyl ester. This is typically achieved through an esterification reaction, a fundamental transformation in organic chemistry.

Reaction Mechanisms and Catalytic Conditions for Carboxylic Acid Esterification

The most common method for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess.

Fischer Esterification Mechanism:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. libretexts.org

For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification can be used. organic-chemistry.orgcommonorganicchemistry.com This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

| Esterification Method | Catalyst/Reagents | Key Features |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄, HCl) | Reversible; requires excess alcohol. libretexts.org |

| Steglich Esterification | DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com |

| Triphenylphosphine-based | Ph₃PBr₂ or Ph₃PI₂, DMAP | Good to excellent yields for aromatic and aliphatic acids. researchgate.net |

Optimization of Synthetic Yields and Purity for this compound

Optimizing the yield and purity of the final product is a critical aspect of any synthetic process. For the synthesis of this compound, several factors can be adjusted to achieve the best results.

In the esterification step, the reaction conditions can be fine-tuned. This includes the choice of catalyst, solvent, temperature, and reaction time. For example, in the production of butyl butyrate, optimizing the molar ratio of reactants, reaction time, and temperature using Response Surface Methodology led to yields exceeding 99%. researchgate.net Similarly, studies on the synthesis of butyl levulinate from fructose (B13574) identified optimal temperature and reactant molar ratios to maximize yield. acs.org

The use of enzymatic catalysts, such as Novozyme 435, can also offer a green and efficient alternative for esterification, often leading to high yields under mild conditions. researchgate.net The reusability of catalysts is another important consideration for large-scale production.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

Purification is a crucial step to ensure the final product meets the required standards of purity. chromatographyonline.com Throughout the synthesis of this compound, both intermediates and the final product must be purified to remove unreacted starting materials, byproducts, and other impurities.

Common purification techniques include:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and purifying compounds. chromatographyonline.comansto.gov.au Flash chromatography is also widely used for purification in organic synthesis. ansto.gov.au

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquid phases. nih.gov

Distillation: This technique is used to separate components of a liquid mixture based on differences in their boiling points. nih.gov It is also a method for recycling heavy water (D₂O). rsc.org

Crystallization: This method can be used to purify solid compounds.

The choice of purification method depends on the physical and chemical properties of the compound being purified and the nature of the impurities. For deuterated compounds, it is also important to use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the level and position of deuterium incorporation. ansto.gov.auansto.gov.au

Chromatographic Purification Methodologies (e.g., HPLC, flash chromatography)

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, by-products, and other impurities to achieve the high purity required for its use as a standard. Chromatographic techniques are indispensable for this purpose, with flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) being the most common methods.

Flash Chromatography

Flash chromatography is a widely used technique for the rapid purification of organic compounds. It is a form of column chromatography that utilizes a positive pressure to force the solvent through the column, which significantly speeds up the separation process. For the purification of this compound, a silica (B1680970) gel column would be appropriate, as demonstrated in the purification of other bumetanide derivatives. core.ac.uk

A typical flash chromatography procedure for a bumetanide derivative involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. core.ac.uk The separation is then achieved by eluting the column with a carefully selected solvent system. For a compound with the polarity of this compound, a gradient of a non-polar solvent (like toluene (B28343) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would likely be effective. core.ac.uk The fractions are collected and analyzed by a technique such as thin-layer chromatography (TLC) to identify those containing the pure product.

The following table outlines a representative flash chromatography method for a bumetanide derivative, which could be adapted for this compound:

| Parameter | Description |

| Stationary Phase | Silica gel (60M) core.ac.uk |

| Mobile Phase | Toluene:Ethyl Acetate:Triethylamine (3:2:0.01) core.ac.uk |

| Detection | UV light (254 nm) on TLC plates core.ac.ukhelsinki.fi |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity standards (>98%), preparative HPLC is the method of choice. allmpus.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for purifying bumetanide and its derivatives. researchgate.netasianpubs.org

In a preparative RP-HPLC setup for this compound, a C18 column would be the preferred stationary phase due to the non-polar nature of the molecule. researchgate.net The mobile phase would typically consist of a mixture of an aqueous component (often with a pH modifier like o-phthalaldehyde (B127526) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. synzeal.comresearchgate.net The separation is isocratic or gradient-based, where the solvent composition is either kept constant or changed over time to effectively separate the target compound from its impurities. The eluent is monitored by a UV detector, and the fraction corresponding to the pure this compound is collected. researchgate.net

The table below details typical parameters for an HPLC method for bumetanide analysis that can be adapted for preparative purification:

| Parameter | Description |

| Stationary Phase | Discovery C18, 250 x 4.6 mm, 5 µm researchgate.net |

| Mobile Phase | 50:50 (v/v) of 0.1% o-phthalaldehyde and acetonitrile researchgate.net |

| Flow Rate | 1.0 mL/min (analytical, would be scaled up for preparative) researchgate.net |

| Detection | Photodiode array detector at 254 nm researchgate.net |

Crystallization and Other Isolation Protocols for High Purity Standards

After chromatographic purification, the isolated this compound is typically in a solvent solution. To obtain a high-purity solid standard, the solvent must be removed, and the compound is often subjected to a final purification step, such as crystallization.

Crystallization

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that a compound's solubility in a solvent is dependent on temperature. By dissolving the crude solid in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool slowly, the compound will crystallize out, leaving impurities behind in the solvent.

For bumetanide and its precursors, recrystallization from solvents like ethanol (B145695) or ethyl acetate has been shown to be effective in yielding a high-purity crystalline solid. google.com For this compound, a similar approach would be taken. The choice of solvent is critical and is determined empirically to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. A process of dissolving the compound in a minimal amount of hot solvent, followed by slow cooling, filtration of the resulting crystals, and washing with a small amount of cold solvent, would yield the purified solid.

A potential crystallization protocol is outlined below:

| Step | Procedure | Purpose |

| 1 | Dissolve the chromatographically purified product in a minimal amount of hot ethyl acetate. google.com | To create a saturated solution. |

| 2 | Allow the solution to cool slowly to room temperature, and then potentially in an ice bath. | To induce the formation of well-defined crystals. |

| 3 | Collect the crystals by vacuum filtration. | To separate the solid product from the mother liquor containing impurities. |

| 4 | Wash the crystals with a small amount of cold ethyl acetate. | To remove any residual mother liquor from the crystal surfaces. |

| 5 | Dry the crystals under vacuum. | To remove the last traces of solvent. |

Other Isolation Protocols

Once the pure, solid this compound has been obtained, it is crucial to handle and store it properly to maintain its purity and stability. The final product is typically a white or off-white solid. google.com For use as a certified reference material, its purity would be confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. allmpus.com Storage is generally recommended at 2-8 °C to prevent degradation. allmpus.com

Advanced Analytical Methodologies for Bumetanide D5 Butyl Ester

Quantitative Analysis by Mass Spectrometry-Based Techniques

Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the quantitative analysis of Bumetanide-d5 (B563635) Butyl Ester. These techniques offer unparalleled sensitivity and selectivity, which are essential for bioanalytical applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the preferred method for the quantification of bumetanide (B1668049) and its deuterated analogs due to its high specificity and minimal sample preparation requirements. researchgate.netnih.gov The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The primary goal of chromatographic separation in this context is to resolve the analyte (bumetanide) and its internal standard (Bumetanide-d5 Butyl Ester) from endogenous matrix components to minimize ion suppression or enhancement. Reversed-phase chromatography is commonly employed for this purpose.

The butyl ester functional group in this compound increases its hydrophobicity compared to the parent compound, bumetanide. This results in a longer retention time on a reversed-phase column, such as a C18 column, ensuring a clear separation from the native analyte and other polar interferences. researchgate.netnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netajrconline.org The flow rate and gradient profile are optimized to achieve sharp peaks and a suitable run time.

Table 1: Example of Optimized LC Parameters for Bumetanide Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 50 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile ajrconline.org |

| Flow Rate | 0.4 - 1.0 mL/min ajrconline.org |

| Column Temperature | 30 - 50 °C |

| Injection Volume | 5 - 20 µL |

| Elution Mode | Gradient or Isocratic researchgate.netnih.gov |

This table presents a compilation of typical parameters found in literature for the analysis of bumetanide, which are applicable for the separation of its butyl ester derivative.

For quantitative analysis, tandem mass spectrometers (MS/MS) are operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. researchgate.net Positive electrospray ionization (ESI+) is a common ionization mode for bumetanide and its derivatives. researchgate.net

In the mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole. It then passes into a collision cell, where it is fragmented by collision-induced dissociation (CID). Specific product ions resulting from this fragmentation are then selected in the third quadrupole and detected. A recent study identified the protonated precursor to product ion transition for bumetanide as m/z 365.08 → 240.10. nih.gov For its deuterated internal standard, Bumetanide-d5, a transition of m/z 370.04 → 244.52 was used. nih.gov The five deuterium (B1214612) atoms on the phenyl ring of the phenoxy group account for the 5-dalton mass shift in both the precursor and the key fragment ion.

The primary fragmentation of bumetanide involves the loss of the sulfamoylbenzoic acid moiety, leading to the characteristic product ion around m/z 240-245. The stability of this fragmentation pathway makes it ideal for reliable quantification.

Table 2: Representative MRM Transitions for Bumetanide and Bumetanide-d5

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Bumetanide | ESI+ | 365.1 | 240.1 |

| Bumetanide-d5 | ESI+ | 370.1 | 245.1 |

Note: The exact mass values may vary slightly depending on the instrument and calibration. The values are derived from reported transitions. nih.gov

Optimization of Chromatographic Separation for Bumetanide and its Butyl Ester Derivative

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of bumetanide. However, due to the low volatility and polar nature of bumetanide, a derivatization step is required prior to analysis. researchgate.netresearchgate.net This typically involves methylation of the carboxylic acid and sulfonamide groups to increase volatility. nih.gov Common derivatization agents include methyl iodide or trimethylanilinium hydroxide. researchgate.net

After derivatization, the resulting bumetanide methyl ester is analyzed by GC-MS. This compound would likely not be the internal standard of choice for this method, as a deuterated-methylated version of bumetanide would be more appropriate to mimic the derivatization process of the analyte. The analysis of the intact butyl ester by GC-MS is less common and would depend on its thermal stability and volatility. If analyzed, it would likely be used to quantify bumetanide that has been similarly derivatized to its butyl ester.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provides highly accurate mass measurements (typically within 5 ppm). ajrconline.org This capability is invaluable for the unambiguous structural confirmation of this compound and for the identification of potential impurities. oup.com By determining the exact mass of the precursor and fragment ions, the elemental composition can be confidently assigned, confirming the identity of the compound. Furthermore, HRMS can detect and identify unknown impurities or degradation products without the need for reference standards, making it a powerful tool for impurity profiling during the synthesis and storage of the internal standard.

Role of this compound as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis, such as extraction losses and matrix-induced ion suppression. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.

This compound serves as an excellent internal standard for the quantification of bumetanide for several key reasons:

Chemical and Physical Similarity : Being a deuterated analog, it shares nearly identical chemical and physical properties with native bumetanide, ensuring it behaves similarly during extraction, chromatography, and ionization. researchgate.net

Co-elution : While the butyl ester modification alters its retention time relative to bumetanide, its deuterated nature ensures it experiences the same matrix effects as a similarly derivatized analyte would, or when used with the underivatized analyte, it elutes in a predictable, clean region of the chromatogram.

Mass Differentiation : The mass difference of 5 daltons (for the d5 label) allows it to be clearly distinguished from the unlabeled analyte by the mass spectrometer, preventing any cross-signal interference. nih.gov

Correction for Variability : By adding a known amount of this compound to every sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains constant even if sample is lost during preparation or if ionization efficiency fluctuates, leading to highly accurate and precise results. researchgate.net

The use of the butyl ester form can offer additional advantages, such as improved solubility in organic solvents used for extraction and enhanced retention on reversed-phase columns, moving it away from early-eluting, often interfering, matrix components.

Principles of Internal Standard Utilization in Quantitative Bioanalysis, including Proteomics and Metabolomics

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples. scioninstruments.comwuxiapptec.com The primary purpose of an IS is to correct for the variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com By calculating the ratio of the analyte's response to the IS's response, variations in sample handling and instrument performance can be effectively normalized, leading to improved precision and accuracy of the results. scioninstruments.com

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS bioanalysis. wuxiapptec.com This is because SIL-IS has nearly identical chemical and physical properties to the analyte of interest. wuxiapptec.com This similarity ensures that the SIL-IS and the analyte behave consistently during extraction and that they experience the same degree of ionization suppression or enhancement in the mass spectrometer, even in the presence of significant matrix effects. wuxiapptec.com

The principles of internal standard utilization extend to the fields of proteomics and metabolomics, where complex biological matrices are common. creative-proteomics.comrevespcardiol.org In metabolomics, internal standards are crucial for the accurate quantification of metabolites and help correct for variations in extraction efficiency and instrument response. metwarebio.com Typically, a set of internal standards structurally similar to the target metabolites are used. metwarebio.com Similarly, in proteomics, SIL-IS are used for the validation of biomarker candidates and to confirm specific protein cleavage sites. revespcardiol.org The use of uniformly 13C-labeled internal standards in metabolomics can help account for the degradation of metabolites during analysis and variations in sample processing. isolife.nl

Development and Validation of Calibration Curves and Quality Control Samples

The development and validation of calibration curves and quality control (QC) samples are fundamental steps in establishing a reliable bioanalytical method. europa.eupmda.go.jp

Calibration Curve:

A calibration curve establishes the relationship between the concentration of the analyte and the response of the analytical instrument. ijsrm.net It is constructed by analyzing a series of calibration standards, which are prepared by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard, this compound. europa.euwikipedia.org The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. wikipedia.org

For a robust calibration curve, the following points are considered:

Range: The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). europa.eu This range should encompass the expected concentrations of the analyte in the study samples. europa.eu

Number of Standards: A sufficient number of standards are needed to accurately define the concentration-response relationship. ijsrm.net Typically, a blank sample, a zero sample (containing only the internal standard), and at least six to eight non-zero concentration levels are used. europa.euau.dk

Linearity: The linearity of the curve is assessed to ensure that the response is directly proportional to the concentration over the defined range. metrology-journal.org Regression analysis is commonly used for this evaluation. metrology-journal.org

Weighting: In many bioanalytical methods, heteroscedasticity (non-constant variance) is observed. To counteract this, weighted linear regression (e.g., 1/x or 1/x²) is often applied to give more weight to the lower concentration standards, improving the accuracy at the LLOQ. mdpi.comresearchgate.net

Quality Control Samples:

QC samples are prepared independently from the calibration standards and are used to monitor the performance of the analytical method during routine analysis. pmda.go.jp They are prepared at a minimum of three concentration levels: low, medium, and high, spanning the calibration range. pmda.go.jp The accuracy and precision of the method are assessed by analyzing these QC samples against the calibration curve. ijsrm.net The acceptance criteria for QC samples are predefined, and their results determine the validity of each analytical run. pmda.go.jp

Method Validation and Quality Control for Analytical Assays Involving this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. particle.dkamericanpharmaceuticalreview.com It provides documented evidence that the method is reliable and reproducible for the quantitative determination of the analyte in a specific biological matrix. particle.dknih.gov Key parameters assessed during method validation for an assay involving this compound include accuracy, precision, linearity, sensitivity, specificity, and selectivity. metrology-journal.orgcriver.com

Assessment of Accuracy, Precision, and Linearity within Analytical Ranges

Accuracy:

Accuracy refers to the closeness of the measured value to the true value. europa.eumetrology-journal.org It is typically assessed by analyzing QC samples at multiple concentration levels (usually low, medium, and high) against a calibration curve. europa.eu The accuracy is expressed as the percentage of the nominal concentration. wjarr.com For a method to be considered accurate, the mean concentration of the QC samples should be within a predefined percentage (e.g., ±15%) of the nominal value, and within ±20% for the LLOQ. pmda.go.jp

Precision:

Precision describes the closeness of agreement between a series of measurements from the same homogeneous sample under the same prescribed conditions. europa.eumetrology-journal.org It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). metrology-journal.org Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. wjarr.com

Intermediate Precision (Inter-assay precision): Expresses the precision within-laboratory variations, such as on different days, with different analysts, or on different equipment. wjarr.com

Reproducibility: Assesses the precision between different laboratories. metrology-journal.org

Similar to accuracy, the precision for low, medium, and high QC samples should be within a predefined limit, typically ≤15% CV (≤20% for the LLOQ). pmda.go.jp

Linearity:

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. metrology-journal.org It is determined by analyzing a series of calibration standards and is typically evaluated by visual inspection of a plot of response versus concentration and by statistical methods such as linear regression. wjarr.com A key statistic is the coefficient of determination (r²), which should ideally be close to 1. mdpi.com The analytical range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. metrology-journal.orgwjarr.com

The table below summarizes typical acceptance criteria for these parameters in bioanalytical method validation.

| Parameter | Level | Acceptance Criteria |

| Accuracy | LLOQ | Mean concentration within ±20% of nominal |

| Low, Mid, High QC | Mean concentration within ±15% of nominal | |

| Precision | LLOQ | CV or RSD ≤ 20% |

| Low, Mid, High QC | CV or RSD ≤ 15% | |

| Linearity | Calibration Curve | Coefficient of determination (r²) ≥ 0.99 |

This table presents generally accepted criteria; specific values may vary based on regulatory guidelines and the nature of the assay.

Evaluation of Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD):

The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. loesungsfabrik.denih.gov It is the lowest concentration that can be reliably distinguished from the background noise. loesungsfabrik.de The LOD is often determined by establishing the minimum concentration at which the signal-to-noise (S/N) ratio is acceptable, typically 3:1. loesungsfabrik.de

Limit of Quantification (LOQ):

The LOQ, often referred to as the lower limit of quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte in a sample that can be reliably and reproducibly quantified with acceptable accuracy and precision. nih.govnumberanalytics.com The LOQ is a critical parameter for determining the sensitivity of the analytical method. numberanalytics.com It is typically established as the lowest standard on the calibration curve. ijsrm.net The analyte response at the LOQ should be at least five times the response of a blank sample, and the S/N ratio is commonly required to be at least 10:1. numberanalytics.com The precision and accuracy at the LOQ must meet predefined acceptance criteria, which are often wider than for higher concentrations (e.g., ±20%). pmda.go.jp

The following table outlines the key differences between LOD and LOQ.

| Characteristic | Limit of Detection (LOD) | Limit of Quantification (LOQ/LLOQ) |

| Definition | Lowest detectable concentration | Lowest quantifiable concentration with acceptable accuracy and precision |

| Purpose | Detection | Quantification |

| Typical S/N Ratio | 3:1 | 10:1 |

| Quantitative Reliability | Not necessarily quantifiable | Reliable quantification |

Specificity and Selectivity Considerations in Complex Matrices

Specificity and Selectivity:

In analytical chemistry, specificity and selectivity are crucial parameters that describe the ability of a method to measure the analyte of interest without interference from other components in the sample. solubilityofthings.comiupac.org While often used interchangeably, there is a subtle distinction:

Specificity is the ability of a method to produce a signal that is exclusively dependent on the analyte. In essence, it is the ultimate level of selectivity, implying the complete absence of interference. lew.roresearchgate.net

Selectivity refers to the extent to which a method can determine the analyte in the presence of other components that may have similar behaviors. iupac.org An analytical method is considered selective if it can differentiate the analyte from other substances in the sample matrix. solubilityofthings.com

For bioanalytical methods using mass spectrometry, such as those involving this compound, high selectivity is achieved through the unique mass-to-charge ratios of the analyte and internal standard. ijpsjournal.com

Considerations in Complex Matrices:

Biological matrices such as plasma, urine, and tissue are inherently complex and contain numerous endogenous and exogenous compounds that can potentially interfere with the analysis. solubilityofthings.com Therefore, assessing the specificity and selectivity of an analytical method is paramount. lew.ro This is typically done by:

Analyzing Blank Samples: Blank matrix samples from multiple sources are analyzed to ensure that no endogenous components produce a signal that could be mistaken for the analyte or internal standard. lew.ro

Assessing Interference from Metabolites and Concomitant Medications: The method should be able to distinguish the analyte from its known metabolites and any other drugs that may be co-administered. europa.eu

Matrix Effect Evaluation: The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix. criver.com The use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for matrix effects, as both the analyte and the IS are affected similarly. wuxiapptec.com

By rigorously evaluating these parameters, the analytical method's reliability for quantifying Bumetanide in complex biological samples is ensured. solubilityofthings.com

Research Applications of Bumetanide D5 Butyl Ester in Pharmacokinetics and Drug Metabolism Non Human/pre Clinical Focus

Investigation of Bumetanide (B1668049) Metabolism through Labeled Analogs in Pre-clinical Models

The use of isotopically labeled compounds is a cornerstone of drug metabolism research. Bumetanide-d5 (B563635) Butyl Ester serves as an internal standard and tracer to elucidate the metabolic fate of bumetanide in various pre-clinical settings. nih.gov

Tracing Metabolic Pathways in In Vitro Systems and Animal Models (e.g., N-butyl side chain oxidation)

Pre-clinical studies have established that a primary metabolic pathway for bumetanide involves the oxidation of its N-butyl side chain. drugbank.comglobalrph.comlgmpharma.com The use of Bumetanide-d5 Butyl Ester in in vitro systems, such as liver microsomes, and in animal models allows for precise tracking of this oxidative process. nih.govgoogle.com By monitoring the appearance of deuterated metabolites, researchers can quantitatively assess the rate and extent of N-butyl side chain oxidation. This information is critical for understanding the biotransformation of bumetanide and identifying the enzymes responsible for its metabolism. nih.gov

For instance, in studies utilizing rat liver microsomes, the formation of hydroxylated and carboxylated metabolites from the N-butyl side chain can be unequivocally identified through mass spectrometry by observing the characteristic mass shift corresponding to the deuterium-labeled fragment. This allows for a clear distinction between the parent compound and its metabolites, even at very low concentrations.

Identification and Characterization of Bumetanide Metabolites Using Stable Isotope Labeled Probes

The unique mass signature of this compound facilitates the identification and structural elucidation of novel and known metabolites. In pre-clinical animal models, such as dogs and rats, the administration of the deuterated compound allows for the confident identification of metabolites in urine, bile, and feces. nih.govnih.gov The deuterium (B1214612) atoms act as a stable isotopic tag, enabling researchers to distinguish drug-related material from endogenous compounds in complex biological matrices. nih.gov

This approach has been instrumental in confirming the formation of various alcohol metabolites resulting from the oxidation of the N-butyl side chain and their subsequent conjugation, primarily as glucuronides. medsafe.govt.nz

Assessment of Deuterium Isotope Effects on Pharmacokinetic Parameters in Non-Human Models

The replacement of hydrogen with deuterium can influence the metabolic fate of a drug, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.net This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. google.com

Theoretical and Experimental Considerations of Deuteration Impact on Metabolic Stability and Clearance

Theoretically, the deuteration of the N-butyl side chain in this compound is expected to decrease the rate of its oxidation, thereby enhancing its metabolic stability. juniperpublishers.com This is because the enzymatic hydroxylation of the butyl group is often a rate-limiting step in its metabolism. A slower rate of metabolism would lead to reduced clearance and a longer half-life of the compound in the body. However, the magnitude of the KIE is not always predictable and must be determined experimentally. google.comgoogle.com Factors such as the specific enzyme involved and the precise location of deuteration can influence the outcome. nih.gov

Experimental studies in pre-clinical models are essential to quantify the impact of deuteration on metabolic stability and clearance. In vitro assays using liver microsomes from different species can provide initial insights into potential species differences in the KIE.

Comparative Pharmacokinetic Studies of Bumetanide versus Deuterated Analogs in Animal Models

To fully understand the in vivo consequences of deuteration, comparative pharmacokinetic studies in animal models are crucial. By administering equivalent doses of bumetanide and this compound to animals, researchers can directly compare key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Expected Change with Deuteration | Rationale |

| Metabolic Clearance | Decrease | Slower rate of C-D bond cleavage in the N-butyl side chain by metabolic enzymes. juniperpublishers.com |

| Half-life (t½) | Increase | Reduced clearance leads to a longer residence time of the drug in the body. juniperpublishers.com |

| Area Under the Curve (AUC) | Increase | A larger amount of the drug remains in circulation over time due to decreased metabolism. |

| Volume of Distribution (Vd) | No significant change | Deuteration is not expected to significantly alter the physicochemical properties that govern drug distribution. |

This table presents the theoretically expected changes in pharmacokinetic parameters. Actual results may vary depending on the specific animal model and experimental conditions.

Such studies provide valuable data on how strategic deuteration can be used to modulate the pharmacokinetic profile of a drug, potentially leading to improved therapeutic efficacy or a more convenient dosing regimen in a clinical setting.

Utilization in Drug-Drug Interaction Studies in Pre-clinical Settings

This compound is a valuable tool for investigating potential drug-drug interactions (DDIs) in pre-clinical models. By co-administering the deuterated compound with other drugs that are known to inhibit or induce metabolizing enzymes, researchers can assess the impact on bumetanide's metabolism.

For example, if a co-administered drug inhibits the enzyme responsible for oxidizing the N-butyl side chain, the clearance of this compound will decrease, and its plasma concentrations will be higher compared to when it is administered alone. Conversely, an enzyme inducer would be expected to increase the clearance and lower the plasma concentrations of the deuterated analog. The stable isotope label allows for precise and sensitive quantification of these changes, providing clear evidence of a DDI. This information is critical for predicting potential interactions in humans and ensuring the safe and effective use of bumetanide in combination with other medications.

Investigating Enzyme Inhibition or Induction Effects with Deuterated Substrates

The use of deuterated compounds is a powerful strategy for probing the mechanisms of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. The breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step in the metabolism of many drugs. By replacing a hydrogen atom with a heavier deuterium atom at a site of metabolism, the carbon-deuterium (C-D) bond becomes stronger and harder to break. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly slow down the rate of metabolism.

In pre-clinical research, this effect can be exploited to study enzyme inhibition. For instance, if a drug is a known inhibitor of a specific CYP enzyme, researchers could use a deuterated substrate for that enzyme in an in vitro assay. By comparing the rate of metabolism of the deuterated substrate in the presence and absence of the inhibitor, a more nuanced understanding of the inhibition mechanism can be achieved.

Conversely, for enzyme induction studies, deuteration can help clarify metabolic pathways. If a drug induces the expression of multiple metabolic enzymes, a deuterated version of the drug can help trace which pathways are most affected. If deuteration at a specific position slows metabolism, it indicates that the enzyme acting at that position is a major contributor to the drug's clearance.

A hypothetical study could compare the metabolism of Bumetanide Butyl Ester with its d5 counterpart in human liver microsomes. A significantly lower rate of metabolism for the d5 version would confirm that C-H bond cleavage on the phenoxy ring (where the deuterium atoms are placed in Bumetanide-d5) is a critical step in its enzymatic breakdown.

Table 1: Illustrative Kinetic Isotope Effect (KIE) in Enzyme Assays

| Parameter | Protiated Substrate (H) | Deuterated Substrate (D) | Kinetic Isotope Effect (kH/kD) | Implication |

| Reaction Rate (Vmax) | 100 pmol/min | 20 pmol/min | 5.0 | C-D bond cleavage is a rate-determining step in the reaction. |

| Michaelis Constant (Km) | 5 µM | 5.2 µM | ~1.0 | Deuteration does not significantly affect enzyme binding affinity. |

This table is illustrative and does not represent actual data for this compound.

Elucidating Drug Transport Mechanisms using Labeled Compounds

Isotopically labeled compounds are essential tools for studying how drugs are transported across biological membranes by transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters play a crucial role in a drug's absorption, distribution, and excretion (ADME).

In these studies, the labeled compound (e.g., this compound) acts as a tracer. Its movement can be precisely tracked and quantified using mass spectrometry without altering its fundamental interactions with the transporter proteins.

A typical pre-clinical in vitro experiment might involve Caco-2 cells, a human colon cancer cell line that expresses a high level of drug transporters and is considered a gold standard for predicting intestinal drug absorption. These cells are grown to form a monolayer, creating a barrier that mimics the intestinal wall. The deuterated compound would be added to one side of the monolayer, and its appearance on the other side would be measured over time.

To determine if the compound is a substrate of an efflux transporter like P-gp, the experiment would be repeated in the presence of a known P-gp inhibitor. If the transport of the deuterated compound across the cell monolayer increases significantly when the transporter is blocked, it provides strong evidence that the compound is actively pumped out of the cells by that transporter.

Table 2: Hypothetical Data from a Caco-2 Transporter Assay

| Condition | Apparent Permeability (Papp) (A→B) (cm/s) | Efflux Ratio (B→A / A→B) | Conclusion |

| Control (Labeled Compound) | 1.0 x 10⁻⁶ | 5.0 | High efflux ratio suggests the compound is a substrate for an efflux transporter. |

| + Transporter Inhibitor | 4.5 x 10⁻⁶ | 1.1 | Increased absorption and reduced efflux ratio confirm interaction with the inhibited transporter. |

This table presents hypothetical data to illustrate the principles of a drug transport study and is not based on actual experiments with this compound.

Role in Analytical Quality Control and Reference Standards for Pharmaceutical Production

Contribution to Abbreviated New Drug Application (ANDA) Requirements for Analytical Method Development and Validation

The development and validation of robust analytical methods are cornerstones of an Abbreviated New Drug Application (ANDA) submission to regulatory bodies like the U.S. Food and Drug Administration (FDA). These methods must demonstrate accuracy, precision, and reliability in quantifying the active pharmaceutical ingredient (API) in a drug product. Bumetanide-d5 (B563635) Butyl Ester is instrumental in this process, particularly for bioanalytical methods used in bioequivalence studies.

Stable isotope-labeled internal standards (SIL-IS), such as Bumetanide-d5 Butyl Ester, are highly recommended for bioanalytical method development. nih.gov The use of a SIL-IS is considered best practice because it closely mimics the analyte—in this case, bumetanide (B1668049)—during sample extraction, cleanup, and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comwuxiapptec.com This co-eluting internal standard helps to normalize variations that can arise from matrix effects, where components in the biological sample (e.g., plasma) can suppress or enhance the instrument's response to the analyte. clearsynth.comkcasbio.com

For an ANDA submission, the validation of the analytical method must be thorough. fda.gov Using this compound allows for the development of a rugged and reliable method, which is a key requirement. clearsynth.com Its use helps ensure that the data submitted to demonstrate bioequivalence are accurate and reproducible, addressing potential issues with analyte loss during sample preparation or fluctuations in instrument performance. chromatographyonline.comwuxiapptec.com Regulatory agencies, such as the European Medicines Agency (EMA), have noted that a vast majority of submissions incorporate SIL-IS, and its absence can lead to rejection if a surrogate standard is not a sufficiently close analog. kcasbio.com

The validation process for these methods includes assessing parameters such as:

Specificity and Selectivity: Ensuring the method can distinguish the analyte from other components in the sample. fda.gov

Accuracy and Precision: Determining how close the measured values are to the true value and to each other. clearsynth.com

Recovery: Measuring the efficiency of the extraction process. fda.gov

Matrix Effects: Evaluating the influence of the sample matrix on the analytical results. clearsynth.com

This compound is supplied with detailed characterization data that is compliant with regulatory guidelines, making it suitable for these demanding applications in ANDA filings. synzeal.com

Application in Quality Control (QC) for Commercial Production of Bumetanide and Related Formulations

Once a generic drug is approved and moves into commercial production, the focus shifts to maintaining consistent quality for every batch. Quality control (QC) laboratories rely on validated analytical methods to ensure that the manufactured drug product meets all specifications for identity, strength, purity, and quality.

This compound serves as a crucial tool in the QC environment for the routine analysis of bumetanide and its formulations. synzeal.comsynzeal.com As an internal standard in chromatographic assays, it provides a reliable reference point for the quantification of the bumetanide API. chromatographyonline.com This is particularly important for monitoring the manufacturing process and for the final release testing of the drug product.

The use of an internal standard like this compound in QC testing offers several advantages:

Improved Precision and Accuracy: It compensates for minor variations in sample preparation and injection volume, leading to more consistent and reliable results. chromatographyonline.com

Method Robustness: The method becomes less susceptible to environmental or instrumental fluctuations. clearsynth.com

Reliable Impurity Profiling: It can be used in methods designed to detect and quantify impurities and degradation products, which is a critical aspect of stability studies and ensuring product safety. synzeal.comaxios-research.com

By incorporating this compound into their QC protocols, pharmaceutical manufacturers can ensure that each batch of bumetanide drug product consistently meets the high standards set during the development and approval phases.

Establishment of Reference Standards and Traceability Against Pharmacopeial Guidelines

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for drug substances and products. chromforum.org These primary reference standards are considered the highest level of authority for ensuring the quality and identity of a drug. synthinkchemicals.com

While this compound itself is not a primary pharmacopeial standard, it plays a vital role in the hierarchy of reference materials. It can be used as a secondary or in-house working standard. chemicea.com These working standards are qualified against the primary pharmacopeial standards for bumetanide. chromforum.org This process establishes metrological traceability, which means that measurements made using the working standard can be reliably related back to the primary standard.

Establishing traceability is a fundamental requirement of Good Manufacturing Practices (GMP). chromforum.org It ensures that the analytical results obtained in a QC laboratory are accurate and comparable to the official standards. The process typically involves:

Procuring a primary reference standard from a pharmacopeial body (e.g., USP Bumetanide RS).

Using this primary standard to qualify a batch of this compound as a working internal standard. This involves demonstrating that the working standard performs as expected in the validated analytical method.

Documenting this qualification process thoroughly, creating a clear and unbroken chain of calibrations back to the primary standard.

Some suppliers of this compound can provide traceability against pharmacopeial standards upon request, which simplifies this process for pharmaceutical companies. synzeal.com This ensures that the use of this deuterated internal standard aligns with global regulatory expectations for data integrity and quality assurance. edqm.eu

Future Directions and Emerging Research Avenues for Deuterated Esters in Pharmaceutical Science

Integration with Advanced "Omics" Technologies (e.g., Targeted Metabolomics for small molecules)

The synergy between stable isotope labeling and advanced "omics" technologies, particularly targeted metabolomics, is a burgeoning field of research. irisotope.com Stable isotope-labeled compounds, such as Bumetanide-d5 (B563635) butyl ester, are invaluable as internal standards in mass spectrometry-based metabolomics. lumiprobe.comnih.gov This approach allows for the precise and accurate quantification of specific small molecules within complex biological matrices. nih.gov

In targeted metabolomics, a predefined set of metabolites is analyzed with high sensitivity and specificity. The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, corrects for variations in sample preparation and instrument response. caymanchem.com This is crucial for obtaining reliable and reproducible data, especially when studying the subtle metabolic changes associated with disease or drug response. nih.gov

Table 1: Applications of Stable Isotope Labeling in "Omics"

| "Omics" Field | Application of Stable Isotope Labeling | Benefit |

|---|---|---|

| Metabolomics | Internal standards for quantification of small molecules. nih.gov | Improved accuracy and precision of metabolite measurement. researchgate.net |

| Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. tandfonline.comnih.gov | Accurate relative and absolute quantification of proteins. |

| Lipidomics | Deuterated lipid standards for tracking lipid metabolism. irisotope.com | Elucidation of complex lipid pathways and networks. |

| Fluxomics | Tracing metabolic pathways using labeled substrates. | Understanding the dynamics of metabolic networks. nih.gov |

The integration of deuterated esters with "omics" platforms opens new avenues for understanding drug disposition and action. For instance, by using Bumetanide-d5 butyl ester as an internal standard, researchers can more accurately study the metabolic profile of the parent drug, bumetanide (B1668049), and its impact on endogenous metabolic pathways.

Development of Novel Analytical Approaches for Characterizing Labeled Compounds in Complex Biological Systems

The increasing complexity of drug molecules and the demand for higher sensitivity and specificity in bioanalysis are driving the development of novel analytical techniques. pacelabs.com Characterizing labeled compounds like this compound in intricate biological systems such as plasma or tissue homogenates presents unique challenges that necessitate advanced analytical solutions. nih.gov

Hyphenated chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS), are the cornerstone of modern bioanalysis. nih.govresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) has significantly enhanced the ability to separate and detect low-abundance analytes in complex mixtures. plos.orgresearchgate.net

Future research in this area will likely focus on:

Micro- and Nano-scale Chromatography: Miniaturized chromatographic systems offer improved sensitivity and reduced sample consumption, which is particularly advantageous in preclinical studies where sample volumes are often limited. researchgate.net

Advanced Mass Spectrometry Techniques: Innovations such as ion mobility-mass spectrometry (IM-MS) provide an additional dimension of separation, helping to resolve isobaric interferences and improve the characterization of complex molecules.

Automated Sample Preparation: High-throughput and automated sample preparation workflows are essential for processing large numbers of samples in a reproducible and efficient manner, which is crucial for large-scale metabolomics and biomarker studies.

These advancements will be instrumental in fully leveraging the potential of deuterated compounds in pharmaceutical research.

Conceptual Potential for this compound in Biomarker Research (Non-Clinical Focus)

In the realm of non-clinical research, this compound has significant conceptual potential as a tool for biomarker discovery and validation. nih.gov Biomarkers are critical for understanding disease mechanisms, monitoring disease progression, and assessing the efficacy of new therapeutic interventions.

The use of deuterated compounds in biomarker research can be multifaceted:

As an Internal Standard: As previously discussed, the primary role of this compound is as an internal standard for the accurate quantification of bumetanide and its metabolites. nih.gov This is fundamental for pharmacokinetic/pharmacodynamic (PK/PD) studies that aim to correlate drug exposure with a biological response.

Probing Drug-Metabolizing Enzymes: The metabolism of bumetanide involves several enzymatic pathways. By studying the formation of deuterated metabolites from this compound, researchers can gain insights into the activity of specific drug-metabolizing enzymes. Alterations in these enzyme activities could serve as biomarkers for certain disease states or drug-drug interactions.

Investigating Transporter Function: Bumetanide is a substrate for various drug transporters. The disposition of this compound can be used to probe the function of these transporters in different tissues. Changes in transporter activity can be indicative of disease or a response to therapy.

The development of new biomarkers is a critical unmet need in many therapeutic areas. The strategic use of deuterated compounds like this compound can provide a more nuanced understanding of the biochemical changes that underlie disease and drug action. acs.org

Expanding the Scope of Stable Isotope Labeling to Other Pharmaceutical Analogs and their Esters for Pre-clinical Research

The principles and applications discussed for this compound are not unique to this compound but are broadly applicable to a wide range of pharmaceutical analogs and their esters in preclinical research. symeres.com The use of stable isotope labeling is a versatile strategy that can be adapted to virtually any drug candidate. lifetechindia.commusechem.com

The synthesis of deuterated, carbon-13, or nitrogen-15 (B135050) labeled analogs of drug candidates is becoming a routine part of the drug discovery and development process. symeres.comtechsciresearch.com These labeled compounds are essential for:

ADME Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate is a regulatory requirement and is critical for understanding its pharmacokinetic profile. techsciresearch.com

Reaction Mechanism Studies: Labeled compounds can be used to unravel complex chemical and biochemical reaction mechanisms. symeres.com

Quantitative Analysis: As internal standards, they enable the precise quantification of the drug and its metabolites in various biological matrices. symeres.com

The esterification of a labeled drug, such as in this compound, can also be a strategic modification. chemsrc.com Esterase-catalyzed hydrolysis is a common metabolic pathway, and studying the kinetics of this process with a labeled ester can provide valuable information about a drug's metabolic stability and potential for prodrug strategies. nih.gov

Table 2: Key Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Bumetanide | 28395-03-1 | C₁₇H₂₀N₂O₅S | 364.42 |

| Bumetanide Butyl Ester | 32643-00-8 | C₂₁H₂₈N₂O₅S | 420.52 |

As the field of pharmaceutical sciences continues to advance, the innovative use of stable isotope-labeled compounds, including deuterated esters, will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

Q & A

Q. What are the critical analytical parameters for characterizing Bumetanide-d5 Butyl Ester in experimental studies?

Characterization requires a multi-technique approach:

- HPLC Purity : Ensure >95% purity using reverse-phase HPLC with UV detection, referencing retention time and peak integration protocols .

- Mass Spectrometry : Confirm molecular weight (369.44 g/mol) and isotopic enrichment (deuterium-d5) via high-resolution MS, comparing observed vs. theoretical m/z values .

- Structural Validation : Use -NMR to verify the absence of non-deuterated protons in the phenoxy-d5 group, with chemical shifts aligned to reference spectra .

Q. How should researchers address stability concerns during storage and handling of this compound?

- Storage Conditions : Store at +4°C in inert environments to minimize hydrolysis of the butyl ester group. For long-term stability, aliquot and store under nitrogen .

- Transport : Use room temperature for short-term transport but validate compound integrity post-transit via HPLC to detect degradation products .

Q. What methodologies are recommended for synthesizing this compound to ensure isotopic fidelity?

- Deuterium Incorporation : Use deuterated phenoxy precursors in esterification reactions, monitored by -NMR to confirm isotopic labeling efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. Document retention of deuterium atoms post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

- Experimental Design :

- Dose-Response Calibration : Use standardized dosing (e.g., µg/kg vs. mg/kg) across models to isolate species-specific metabolic variations .

- Matrix Effects : Compare plasma protein binding in human vs. rodent models using equilibrium dialysis, adjusting for interspecies differences in albumin affinity .

- Data Analysis : Apply mixed-effects statistical models to account for biological variability, with significance thresholds (p < 0.01) to validate cross-model consistency .

Q. What strategies optimize the use of this compound as an internal standard in LC-MS/MS assays for bumetanide quantification?

Q. How should researchers design studies to investigate the metabolic stability of the butyl ester group in this compound?

- In Vitro Hydrolysis Assays : Incubate with liver microsomes (human/rat) at 37°C, sampling at 0, 15, 30, and 60 minutes. Quantify free bumetanide-d5 via LC-MS/MS .

- Enzyme Inhibition : Use esterase inhibitors (e.g., BNPP) to identify specific pathways. Report hydrolysis rates as % remaining intact ester over time .

Methodological and Ethical Considerations

Q. What statistical approaches are essential for validating reproducibility in deuterated compound studies?

Q. How should researchers document synthetic and analytical protocols to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

- Experimental Section : Provide step-by-step synthesis, including reaction temperatures, solvent ratios, and purification yields. For known compounds, cite CAS RN 1216739-35-3 .

- Data Presentation : Include raw chromatograms and NMR spectra in supplementary materials, with main text summaries (e.g., "HPLC purity: 96.2%") .

Q. Tables for Reference

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV (254 nm) | >95% peak area |

| Isotopic Enrichment | HR-MS | Δm/z ≤ 0.001 vs. theoretical |

| Structural Confirmation | -NMR (400 MHz) | No non-deuterated phenoxy peaks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.